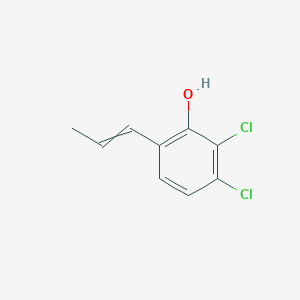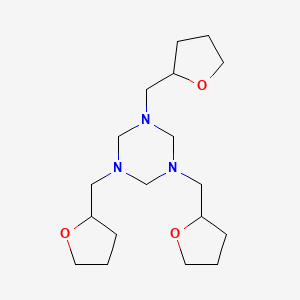
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is a chemical compound that belongs to the class of triazinanes. This compound is characterized by the presence of three oxolan-2-ylmethyl groups attached to a triazinane ring. Triazinanes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane typically involves the reaction of triazinane with oxolan-2-ylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
In industrial production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of oxolan-2-ylmethyl triazinane derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazinane derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazinane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically functionalized triazinane derivatives with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug discovery.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its triazinane core can be modified to enhance biological activity and selectivity.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, polymers, and materials with advanced properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazinane core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the oxolan-2-ylmethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes. The compound’s ability to modulate these pathways makes it a valuable tool in studying biological systems and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazine: This compound has a similar structure but with a triazine core instead of a triazinane core. The presence of the triazine ring imparts different chemical properties and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazepane: This compound features a triazepane ring, which has an additional nitrogen atom compared to triazinane. The extra nitrogen atom affects the compound’s stability and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazocane: This compound contains a triazocane ring, which has a larger ring size compared to triazinane. The larger ring size influences the compound’s conformational flexibility and binding interactions.
The uniqueness of this compound lies in its specific triazinane core and the arrangement of oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69141-51-1 |
|---|---|
Molekularformel |
C18H33N3O3 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1,3,5-tris(oxolan-2-ylmethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H33N3O3/c1-4-16(22-7-1)10-19-13-20(11-17-5-2-8-23-17)15-21(14-19)12-18-6-3-9-24-18/h16-18H,1-15H2 |
InChI-Schlüssel |
CSBMKJSLLGCYGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2CN(CN(C2)CC3CCCO3)CC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


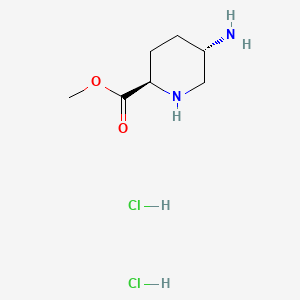
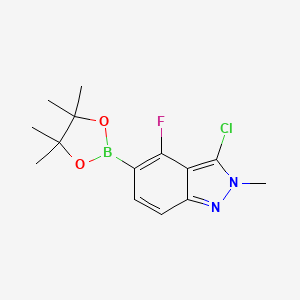
![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
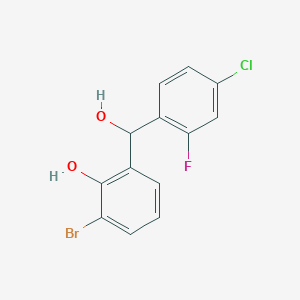
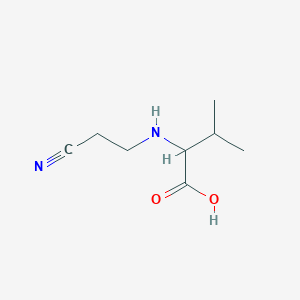

![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)
![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
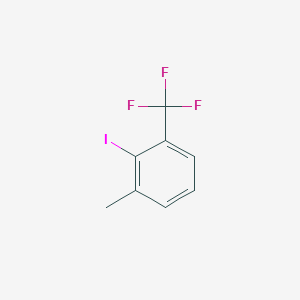
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
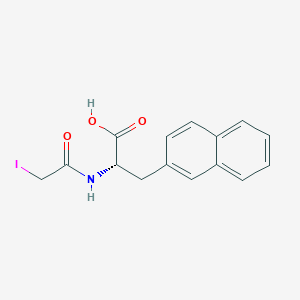
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
